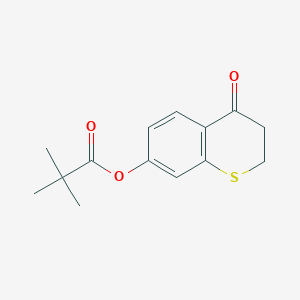
4-Oxothiochroman-7-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxothiochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O3S and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiochroman ring system and a pivalate ester group
Méthodes De Préparation
The synthesis of 4-Oxothiochroman-7-yl pivalate typically involves the esterification of 4-oxothiochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, with common reagents including pivaloyl chloride and a base such as pyridine . Industrial production methods may involve bulk synthesis techniques, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
4-Oxothiochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Oxothiochroman-7-yl pivalate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Oxothiochroman-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiochroman ring system allows it to bind to active sites, modulating the activity of enzymes involved in oxidative stress and inflammatory pathways . This interaction can lead to changes in cellular processes, ultimately exerting its effects on biological systems.
Comparaison Avec Des Composés Similaires
4-Oxothiochroman-7-yl pivalate can be compared to other thiochroman derivatives and pivalate esters. Similar compounds include:
4-Oxothiochroman-7-yl acetate: This compound has an acetate ester group instead of a pivalate ester, leading to differences in reactivity and stability.
4-Oxothiochroman-7-yl benzoate:
Thiochroman-4-one: This compound lacks the ester group, making it a simpler structure with different reactivity and applications.
This compound stands out due to its unique combination of the thiochroman ring and pivalate ester, offering distinct advantages in terms of stability and reactivity.
Propriétés
Formule moléculaire |
C14H16O3S |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
(4-oxo-2,3-dihydrothiochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O3S/c1-14(2,3)13(16)17-9-4-5-10-11(15)6-7-18-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
BJZBIEWEAJVQTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















